

Gomisin M1: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Gomisin M1

Cat. No.: B197998

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Molecular Formula: $C_{22}H_{26}O_6$ Molecular Weight: 386.44 g/mol

This technical guide provides an in-depth overview of **Gomisin M1**, a lignan compound with the molecular formula $C_{22}H_{26}O_6$. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its physicochemical properties, biological activities, and potential mechanisms of action.

Physicochemical Properties

Gomisin M1 is a white to off-white solid powder.^[1] Its solubility has been reported in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.^{[2][3]} Detailed physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₆ O ₆	--INVALID-LINK--
Molecular Weight	386.44 g/mol	--INVALID-LINK--
IUPAC Name	4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0 ² , ⁷ .0 ¹⁴ , ¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol	--INVALID-LINK--
CAS Number	82467-50-3	--INVALID-LINK--
Appearance	White to off-white solid	MedChemExpress
Boiling Point (Predicted)	568.6±50.0 °C	ChemicalBook
Density (Predicted)	1.195±0.06 g/cm ³	ChemicalBook
pKa (Predicted)	8.96±0.60	ChemicalBook
XLogP3	4.8	--INVALID-LINK--

Biological Activity

The primary reported biological activity of **Gomisin M1** is its potent anti-HIV activity.^{[1][4]} While extensive research on other biological effects of **Gomisin M1** is limited, studies on structurally related gomisins suggest potential anti-inflammatory, neuroprotective, and anticancer properties.

Anti-HIV Activity

Gomisin M1 has demonstrated significant inhibitory effects against the Human Immunodeficiency Virus (HIV).^[1]

Parameter	Value	Cell Line	Source
EC ₅₀	<0.65 µM	H9 T cell lines	--INVALID-LINK--
Therapeutic Index (TI)	>68	H9 T cell lines	--INVALID-LINK--

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay in H9 T Cell Lines

This protocol is a generalized procedure based on common methodologies for assessing anti-HIV activity in H9 T-lymphocyte cultures.

1. Cell Culture and Virus Propagation:

- H9 T cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin.
- HIV-1 is propagated in H9 cells, and the virus-containing supernatant is harvested and stored.

2. Cytotoxicity Assay (MTT Assay):

- H9 cells are seeded in a 96-well plate and treated with various concentrations of **Gomisin M1** to determine its cytotoxic concentration (CC₅₀).
- Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

3. Anti-HIV Assay:

- H9 cells are infected with a standardized amount of HIV-1.
- Infected cells are then treated with non-toxic concentrations of **Gomisin M1**.
- The antiviral activity is evaluated by measuring the inhibition of viral replication, often by quantifying a viral protein like p24 antigen in the culture supernatant using an ELISA

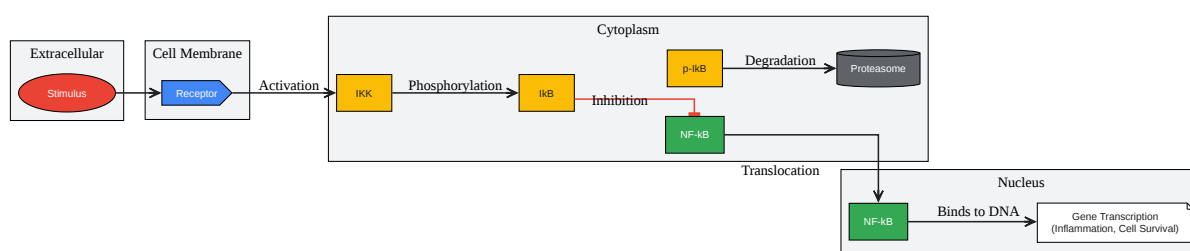
(Enzyme-Linked Immunosorbent Assay) or by assessing the inhibition of virus-induced cytopathic effects.

4. Data Analysis:

- The 50% effective concentration (EC_{50}), the concentration of the compound that inhibits viral replication by 50%, is calculated.
- The therapeutic index (TI) is determined as the ratio of CC_{50} to EC_{50} .

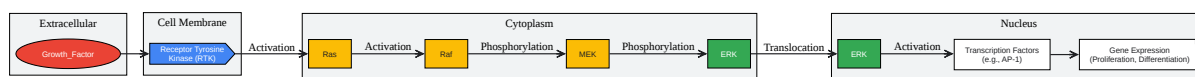
Potential Signaling Pathways

While specific signaling pathways modulated by **Gomisin M1** have not been extensively elucidated, research on other gomisins suggests potential involvement of key inflammatory and cell survival pathways such as NF- κ B, MAPK, and PI3K/Akt. The following diagrams illustrate these pathways, which may be relevant to the biological activities of **Gomisin M1**.



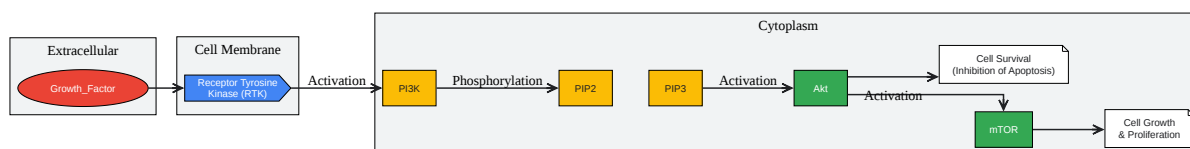
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Caption: Potential inhibition of the NF- κ B signaling pathway by **Gomisin M1**.



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Caption: Potential modulation of the MAPK signaling pathway by **Gomisin M1**.



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Caption: Potential involvement of **Gomisin M1** in the PI3K-Akt signaling pathway.

Summary and Future Directions

Gomisin M1 is a promising natural product with potent anti-HIV activity. The available data provides a solid foundation for further investigation into its therapeutic potential. However, to fully understand its pharmacological profile, more in-depth studies are required, particularly concerning:

- Mechanism of Anti-HIV Action: Elucidating the precise molecular target of **Gomisin M1** in the HIV life cycle.
- Broader Biological Screening: Systematically evaluating its anti-inflammatory, neuroprotective, and anticancer activities with quantitative assays.

- **Signaling Pathway Analysis:** Investigating the direct effects of **Gomisin M1** on key signaling pathways like NF- κ B, MAPK, and PI3K/Akt to understand its mechanism of action at the molecular level.
- **In Vivo Studies:** Conducting animal studies to assess the efficacy, pharmacokinetics, and safety of **Gomisin M1** in a physiological context.

This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the further exploration and potential clinical application of **Gomisin M1**.

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